

A Technical Guide to N-alpha-Boc-N-epsilon-acetyl-L-lysine

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Compound of Interest

Compound Name: *Boc-Lys(Ac)-OH*

Cat. No.: *B558173*

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Abstract: This document provides a comprehensive technical overview of N-alpha-Boc-N-epsilon-acetyl-L-lysine, a crucial amino acid derivative for advanced biochemical and pharmaceutical research. It details the compound's chemical structure, physicochemical properties, and primary applications. Furthermore, this guide outlines detailed experimental protocols for its synthesis and its use in Solid-Phase Peptide Synthesis (SPPS). Visual diagrams are provided to illustrate its molecular organization and its workflow in peptide synthesis, serving as a critical resource for researchers, scientists, and professionals in drug development.

Core Compound Structure and Properties

N-alpha-Boc-N-epsilon-acetyl-L-lysine, also known as Boc-L-Lys(Ac)-OH, is a derivative of the amino acid L-lysine.^[1] Its structure is characterized by two key modifications: a tert-butyloxycarbonyl (Boc) protecting group attached to the alpha-amino group ($\text{N}\alpha$) and an acetyl group on the epsilon-amino group ($\text{N}\epsilon$) of the lysine side chain. This differential protection scheme is fundamental to its utility in chemical synthesis, allowing for the selective modification and incorporation of lysine into complex molecules.^[1] The IUPAC name for this compound is 6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid.^[2]

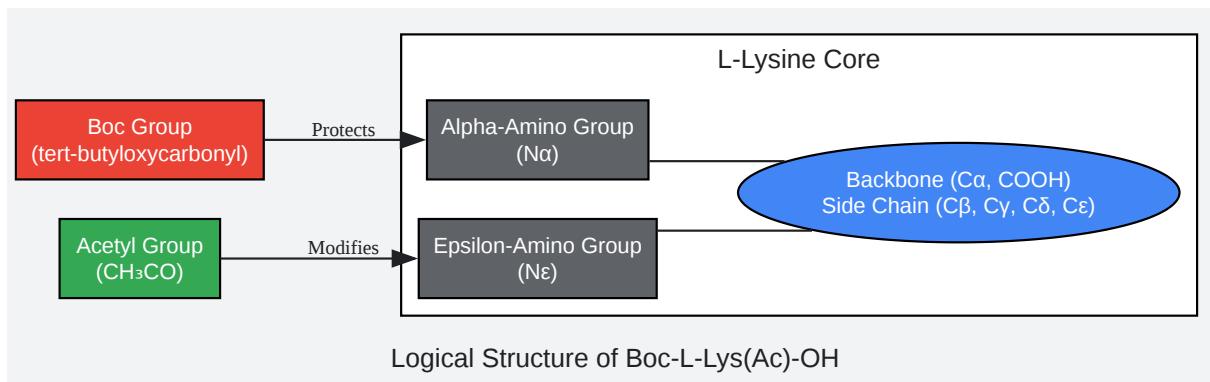
Physicochemical Data

The key quantitative properties of N-alpha-Boc-N-epsilon-acetyl-L-lysine are summarized below. This data is essential for experimental design, including reaction setup, purification, and storage.

Property	Value	Reference(s)
CAS Number	6404-26-8	[1]
Molecular Formula	C ₁₃ H ₂₄ N ₂ O ₅	[1] [2]
Molecular Weight	288.34 g/mol	[1] [2]
Appearance	White to off-white powder	[1]
Melting Point	135-140 °C	[1]
Purity	≥ 98% (HPLC)	[1]
Optical Rotation	[a]D ²⁰ = -7 ± 1° (c=2 in Acetic Acid)	[1]
Storage Conditions	0-8 °C	[1]

Structural Diagram

The logical arrangement of the protective groups on the L-lysine core is illustrated in the following diagram.



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Caption: Molecular organization of N-alpha-Boc-N-epsilon-acetyl-L-lysine.

Key Applications in Research and Development

The unique structure of Boc-L-Lys(Ac)-OH makes it a versatile tool in several scientific domains.

- Peptide Synthesis: It serves as a fundamental building block in the synthesis of peptides.[\[1\]](#) [\[3\]](#) The Boc group provides temporary protection for the alpha-amino group, which can be removed under acidic conditions to allow for peptide bond formation, while the stable acetyl group on the epsilon-amino group remains intact. This is particularly useful for synthesizing peptides where lysine acetylation is a required post-translational modification (PTM) for functional studies.
- Bioconjugation: The compound is employed in bioconjugation techniques to link biomolecules, thereby improving the stability and therapeutic function of drug candidates.[\[1\]](#) [\[3\]](#)
- Protein Modification and Interaction Studies: Researchers use this derivative to modify proteins to investigate the role of lysine acetylation in protein-protein interactions, cellular signaling, and enzymatic activity.[\[1\]](#)
- Drug Development: In the pharmaceutical industry, this molecule aids in the development of novel drugs by enhancing properties like solubility and bioavailability.[\[1\]](#) Its use in creating peptide-based therapeutics is a significant area of application.[\[3\]](#)
- Neuroscience Research: It is valuable in neuroscience for studying the role of lysine acetylation in regulating gene expression and neuronal function.[\[1\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Boc-L-Lys(Ac)-OH and its application in peptide synthesis.

Protocol 1: General Synthesis of N-alpha-Boc-N-epsilon-acetyl-L-lysine

This protocol describes a general method for the selective N-epsilon-acetylation of N-alpha-Boc-L-lysine. The principle is based on the differential reactivity of the two amino groups after the alpha-amino group is protected.

Materials:

- N-alpha-Boc-L-lysine
- Acetic anhydride (Ac_2O)
- A suitable base (e.g., triethylamine, TEA)
- Solvent (e.g., Dichloromethane, DCM, or a mixed aqueous system)
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Dissolution:** Dissolve N-alpha-Boc-L-lysine in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath to 0 °C.
- **Basification:** Add the base (e.g., triethylamine) dropwise to the solution. The base acts as a scavenger for the acid generated during the reaction.
- **Acetylation:** Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride to the cooled solution. The acetylating agent will selectively react with the more nucleophilic and sterically accessible epsilon-amino group.
- **Reaction Monitoring:** Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:**

- Quench the reaction by adding water.
- If using an organic solvent like DCM, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- If using an aqueous system, acidify the solution with dilute HCl to a pH of ~2-3 to precipitate the product.
- Extraction & Drying: Extract the product into an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
- Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure N-alpha-Boc-N-epsilon-acetyl-L-lysine as a white powder.

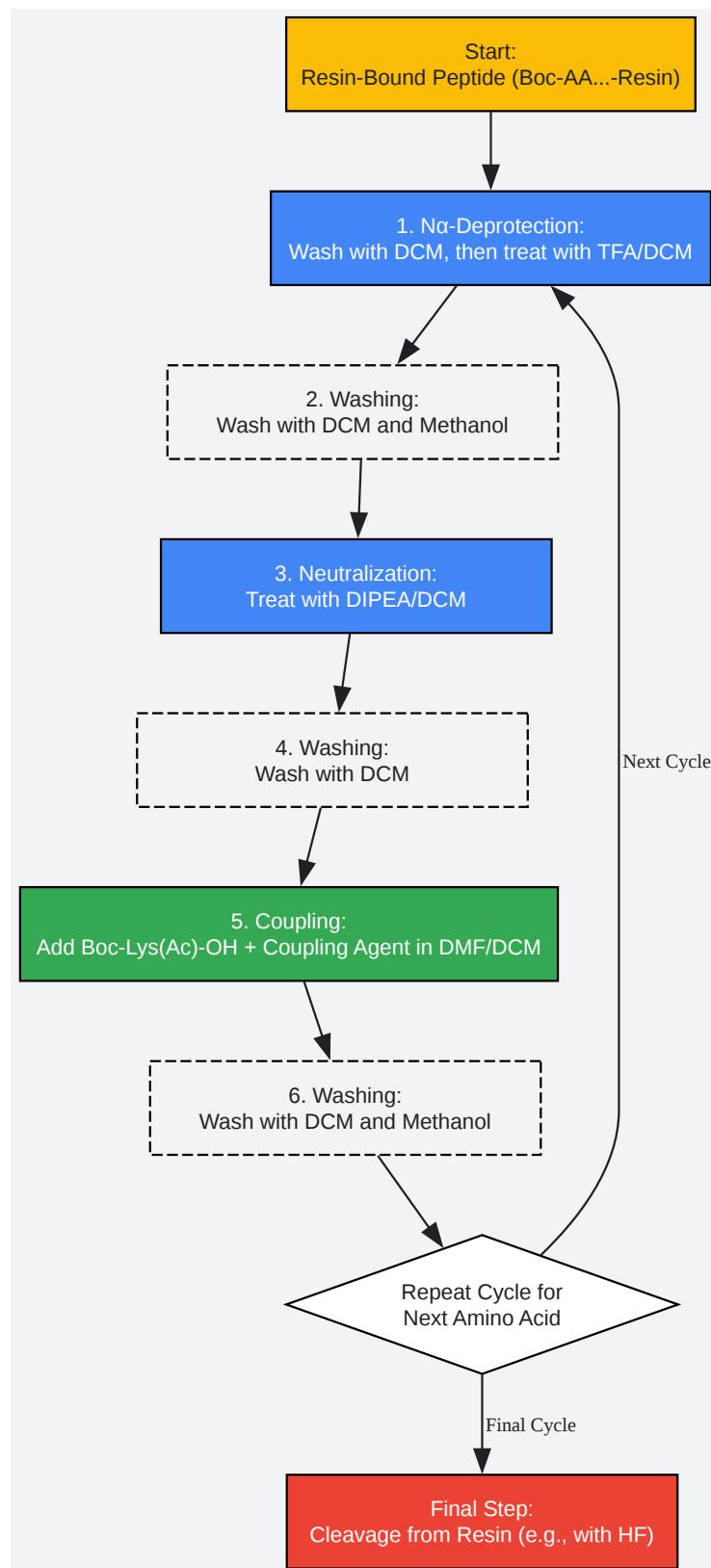
Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard steps for incorporating Boc-L-Lys(Ac)-OH into a growing peptide chain on a solid support resin (e.g., Merrifield resin) using a Boc-SPPS strategy.

Materials:

- Peptide synthesis resin with a free amino group (e.g., H₂N-Gly-Merrifield Resin)
- N-alpha-Boc-N-epsilon-acetyl-L-lysine
- Coupling agent (e.g., DCC/HOBt or HBTU/DIPEA)
- Deprotection agent: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)
- Neutralization agent: Diisopropylethylamine (DIPEA) in DCM (e.g., 5% v/v)
- Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
- Washing solvents: DCM, Methanol

Workflow:



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Caption: Workflow for incorporating **Boc-Lys(Ac)-OH** in Solid-Phase Peptide Synthesis.

Procedure:

- **Resin Preparation:** Start with the resin-bound peptide chain which has a Boc-protected N-terminus. Swell the resin in DCM.
- **Boc Deprotection:** Remove the N-terminal Boc group by treating the resin with a solution of TFA in DCM for approximately 30 minutes. This exposes a free amino group.
- **Washing:** Wash the resin thoroughly with DCM and methanol to remove residual TFA and the cleaved Boc-group byproducts.
- **Neutralization:** Neutralize the resulting ammonium salt by washing the resin with a solution of DIPEA in DCM to yield a free primary amine.
- **Washing:** Wash the resin again with DCM to remove excess DIPEA.
- **Coupling:** In a separate vessel, pre-activate N-alpha-Boc-N-epsilon-acetyl-L-lysine with a coupling agent (e.g., HBTU in the presence of DIPEA in DMF). Add this activation mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours.
- **Washing:** After the coupling is complete, wash the resin extensively with DMF and DCM to remove unreacted reagents.
- **Cycle Repetition:** To add more amino acids, repeat steps 2-7.
- **Final Cleavage:** Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (except the N-epsilon-acetyl group, which is stable to these conditions) are removed, typically using a strong acid like hydrofluoric acid (HF).

Conclusion

N-alpha-Boc-N-epsilon-acetyl-L-lysine is an indispensable reagent in modern biochemical and pharmaceutical sciences. Its orthogonally protected structure provides chemists and biologists with precise control over peptide synthesis and protein modification. The applications, ranging from the synthesis of epigenetically modified histone peptides to the development of novel bioconjugate drugs, underscore its importance. The protocols and data presented in this guide

offer a foundational resource for the effective utilization of this versatile compound in a laboratory setting.

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